molecular formula C8H5BrF2O B3391076 5-Bromo-2,4-difluoro-3-methylbenzaldehyde CAS No. 1378865-38-3

5-Bromo-2,4-difluoro-3-methylbenzaldehyde

Cat. No.: B3391076
CAS No.: 1378865-38-3
M. Wt: 235.02 g/mol
InChI Key: WTFZCNWVXZOGRC-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-3-methylbenzaldehyde (CAS: 1378865-38-3) is a halogenated benzaldehyde derivative with a molecular formula of C₈H₅BrF₂O and a molecular weight of 247.03 g/mol. This compound features a benzaldehyde core substituted with bromine at the 5-position, fluorine atoms at the 2- and 4-positions, and a methyl group at the 3-position. Such substitution patterns are critical in organic synthesis, particularly in pharmaceutical and agrochemical intermediates, where electronic and steric effects influence reactivity .

Properties

IUPAC Name

5-bromo-2,4-difluoro-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZCNWVXZOGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378865-38-3
Record name 5-bromo-2,4-difluoro-3-methylbenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzaldehyde typically involves the bromination and fluorination of 3-methylbenzaldehyde. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-difluoro-3-methylbenzaldehyde is a compound of interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Molecular Formula : C₈H₅BrF₂O
  • Molecular Weight : 227.03 g/mol
  • CAS Number : 1823871-92-6

The structure features a benzaldehyde moiety substituted with bromine and fluorine atoms, which can influence its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its derivatives have shown significant efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds derived from this structure were evaluated for their activity against Gram-negative bacteria, demonstrating promising results in inhibiting growth at low concentrations.

Anti-inflammatory Properties

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For example, studies on related benzaldehyde derivatives have shown they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models exposed to lipopolysaccharides (LPS) . This suggests that this compound may also possess similar mechanisms of action.

Cancer Research

Compounds structurally related to this compound have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in tumor cells by disrupting cellular signaling pathways . This positions them as potential leads for developing new anticancer therapies.

Synthesis of Functional Materials

The unique electronic properties of this compound make it suitable for synthesizing functional materials such as organic semiconductors and liquid crystals. Its ability to form stable complexes with metals can be exploited in developing sensors and electronic devices.

Photochemical Applications

Due to its ability to absorb light at specific wavelengths, this compound can be utilized in photochemical reactions. Research has indicated that derivatives can act as sensitizers in photodynamic therapy (PDT), where they facilitate the generation of reactive oxygen species upon light activation .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundIC50 (µM)Reference
AntimicrobialThis compound0.125 (E. coli)
Anti-inflammatoryRelated Benzaldehyde Derivative10
CytotoxicityFluorinated Benzaldehyde Derivative82

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of halogenated benzaldehydes showed that derivatives of this compound exhibited significant activity against resistant strains of Pseudomonas aeruginosa. The research demonstrated a structure-activity relationship indicating that the presence of bromine and fluorine enhanced antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory effects revealed that a related compound inhibited the NF-kB signaling pathway in RAW 264.7 macrophages. This study provided insights into how modifications on the benzaldehyde ring can lead to enhanced anti-inflammatory effects through downregulation of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluoro-3-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-2,4-difluoro-3-methylbenzaldehyde with key analogs, focusing on substitution patterns, physical properties, and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 1378865-38-3 C₈H₅BrF₂O 247.03 Br (5), F (2,4), CH₃ (3) High steric hindrance; intermediates in drug synthesis
5-Bromo-2-fluoro-4-methylbenzaldehyde 497224-12-1 C₈H₆BrFO 217.04 Br (5), F (2), CH₃ (4) Similar to target compound but lacks 4-F; used in Suzuki couplings
6-Bromo-2,4-difluoro-3-methylbenzaldehyde 1879026-17-1 C₈H₅BrF₂O 247.03 Br (6), F (2,4), CH₃ (3) Isomeric differences affect regioselectivity in reactions
5-Bromo-2,3,4-trifluorobenzaldehyde 914935-69-6 C₇H₂BrF₃O 233.00 Br (5), F (2,3,4) Additional fluorine enhances electron withdrawal; impacts acidity
5-Bromo-2,4-difluoroaniline N/A C₆H₄BrF₂N 208.01 Br (5), F (2,4), NH₂ (1) Amine group enables diazotization; contrasts aldehyde reactivity

Key Findings:

Substitution Effects: Halogen Position: Bromine at the 5-position (meta to the aldehyde) directs electrophilic substitution to ortho/para positions, while fluorine atoms deactivate the ring, favoring nitration/bromination under strong acidic conditions . Methyl Group Impact: The 3-methyl group in the target compound introduces steric hindrance, reducing reactivity in bulky nucleophile reactions compared to non-methylated analogs like 5-Bromo-2,4-difluorobenzaldehyde .

Reactivity in Synthesis :

  • Compounds with trifluoromethyl groups (e.g., 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, CAS 1291487-26-7) exhibit enhanced electron-withdrawing effects, accelerating nucleophilic aromatic substitution but requiring careful handling due to thermal instability .
  • Boronate esters (e.g., 5-Bromo-2-fluoro-3-(dioxaborolan-2-yl)benzaldehyde, CAS 1451391-13-1) are pivotal in Suzuki-Miyaura cross-couplings, whereas the target compound’s aldehyde group is more suited for condensation or oxidation reactions .

Thermal and Safety Profiles :

  • Brominated benzaldehydes generally require storage under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
  • The trifluoromethyl analog (CAS 1291487-26-7) has a purity of 97% and is flagged for acute oral toxicity (OSHA Category 4), necessitating stringent safety protocols .

Biological Activity

5-Bromo-2,4-difluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is of particular interest due to its unique structural features, which may enhance its interaction with biological targets.

The molecular formula of this compound is C9H7BrF2O. Its structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a methyl group, along with an aldehyde functional group. The presence of these halogen atoms can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity for specific targets, potentially modulating biological pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound may possess antimicrobial properties, making them potential candidates for the development of new antibacterial agents.
  • Anticancer Properties : Some investigations suggest that this compound could inhibit cancer cell proliferation. Its structural analogs have demonstrated activity against various cancer cell lines .

Case Studies and Research Findings

  • Anticancer Activity : A study explored the effects of halogenated benzaldehydes on cancer cells. The results indicated that this compound and its derivatives exhibited significant cytotoxicity against human cancer cell lines (IC50 values in the low micromolar range) compared to controls .
  • Antimicrobial Studies : Another research effort assessed the antimicrobial efficacy of several benzaldehyde derivatives. The findings revealed that this compound showed notable activity against Gram-positive bacteria, specifically Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been investigated as well. For instance, it was found to inhibit cyclooxygenase (COX) pathways in vitro, suggesting potential anti-inflammatory properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesNotable Activity
This compoundBromine and fluorine substituentsAntimicrobial, anticancer
5-Bromo-2-fluorotolueneLacks aldehyde group; contains only one fluorineLimited biological activity
5-Bromo-4-chloro-3-methylbenzaldehydeContains chlorine instead of fluorineModerate anticancer properties

Q & A

Q. What methodologies enable the use of this compound in synthesizing heterocyclic scaffolds for drug discovery?

  • Methodological Answer :
  • Cyclocondensation : React with hydrazines or thioureas to form pyrazoles or thiazoles.
  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronic acids generate biaryl intermediates.
  • Case Study : Bromo-fluoro benzaldehyde derivatives served as precursors to indazole-based kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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